molecular formula C7H11IO2 B2478080 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan CAS No. 2287286-28-4

5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan

Cat. No.: B2478080
CAS No.: 2287286-28-4
M. Wt: 254.067
InChI Key: GUSWVJWNSZFLOJ-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan is a chemical compound with the molecular formula C5H7IO2 . It is also known as 5-(Iodomethyl)dihydro-2(3H)-furanone . This compound is an arene ring-fused furan and is found in various natural and non-natural products. It exhibits photochromic properties when exposed to UV or sunlight at room temperature .


Molecular Structure Analysis

The molecular formula of This compound is C5H7IO2 . It has an average mass of 226.012 Da and a monoisotopic mass of 225.949066 Da . The compound is also known by other names such as 2(3H)-Furanone, dihydro-5-(iodomethyl) and 5-(Iodomethyl)dihydrofuran-2(3H)-one .


Physical and Chemical Properties Analysis

  • Molar Volume: 116.1±3.0 cm³ .

Scientific Research Applications

Catalytic Conversion in Biomass-Derived Compounds

The compound 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan, related to furanic compounds, can be used in the catalytic conversion of biomass-derived substances. It has been found that the hydrogenation of furanic compounds, similar to the structure of 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b], is a pivotal process in converting biomass into valuable chemicals (Nakagawa, Tamura, & Tomishige, 2013).

Palladium-Catalyzed Synthesis

Palladium-catalyzed synthesis processes utilizing furan derivatives, which include structures similar to 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b], can produce a variety of biologically active and polysubstituted oxabicyclic compounds. This process demonstrates the utility of furan derivatives in creating complex structures (Li et al., 2017).

Synthesis of Dihydrofurans

The synthesis of various dihydrofurans, which can include derivatives like 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b], has been achieved using metal-free cyclization processes. These methods allow for the creation of functionally diverse furan structures, showcasing the versatility of furan derivatives in organic synthesis (Liu et al., 2018).

Conformational Analysis of Furan Derivatives

The analysis of different conformations in furan derivatives, including 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b], has been studied. Such analysis helps in understanding the structural dynamics and potential applications in various fields, including medicinal chemistry (Guzei, Clark, Burke, & Lambert, 2003).

Catalytic Transformations for Value-Added Chemicals

This compound, as a furanic compound, can be utilized in catalytic transformations. These transformations involve processes like hydrogenation and oxygenation, leading to the production of high-value chemicals from biomass resources (Xia et al., 2018).

Biomass Conversion to Furan Derivatives

The conversion of biomass into furan derivatives, including compounds structurally related to 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b], is a key area of research. This conversion is crucial for the sustainable production of chemicals and fuels from renewable resources (Tong, Ma, & Li, 2010).

Safety and Hazards

5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan is considered hazardous. It is flammable, may cause skin and eye irritation, and is suspected of causing genetic defects and cancer. It may also cause damage to organs through prolonged or repeated exposure. Proper safety precautions should be followed when handling this compound .

Future Directions

Research on the catalytic hydrogenation of furfural, including 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan , remains an open area. It represents an attractive option for biomass valorization towards valuable chemicals and fuels . Further studies can

Properties

IUPAC Name

5-(iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c8-4-5-3-7-6(10-5)1-2-9-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSWVJWNSZFLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1OC(C2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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